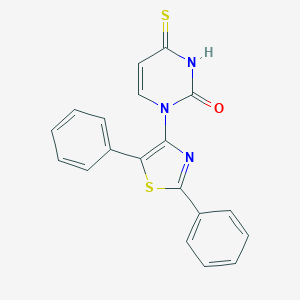
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone, also known as DPTP, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DPTP belongs to the class of thiazolopyrimidinones and has been studied for its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of derivatives including 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone have been synthesized and characterized, exploring their potential as chemotherapeutic agents. The structural establishment of these compounds is achieved through various techniques like IR, 1H NMR, 13C NMR, and mass studies (Dangi, Hussain, & Talesara, 2011).
Antimicrobial and Antioxidant Activities
- Novel fused thiazolo[3,2-a]pyrimidinone derivatives, including variants of the core chemical structure, have demonstrated promising antimicrobial and antioxidant activities, offering potential for future structural modifications to enhance these effects (Litvinchuk et al., 2021).
Biological Evaluation
- Certain compounds, including those related to the core chemical structure, have shown significant biological activities. For instance, derivatives have exhibited antiinflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice, highlighting their pharmacological potential (Ranise et al., 1994).
Cytotoxic Activity
- Research into fused thiazolo[3,2-a]pyrimidinone derivatives has also shown cytotoxic activities against specific cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2), indicating their potential use in cancer therapeutics (Abbas et al., 2015).
Antimicrobial Agents
- Another area of research focuses on the synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety. These compounds have been tested for in vitro antimicrobial activity against various bacterial and fungal strains, showing promise as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Eigenschaften
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-19-20-15(24)11-12-22(19)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAGNXKPFZJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403670.png)
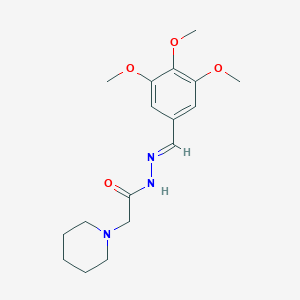
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B403672.png)
![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B403677.png)
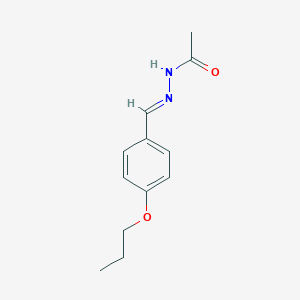
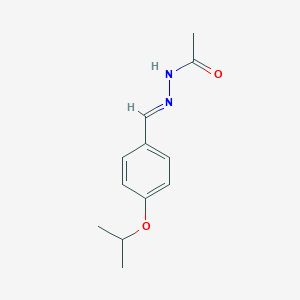
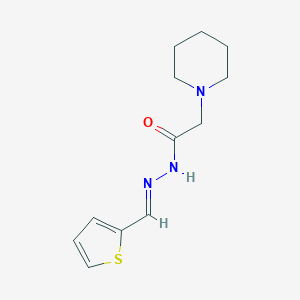
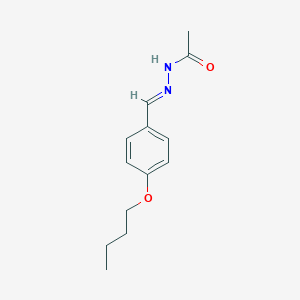
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B403685.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-3-oxo-3-o-tolyl-propionitrile](/img/structure/B403687.png)
![ethyl 5-(2-fluorophenyl)-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403688.png)
![ethyl 2-(4-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403689.png)